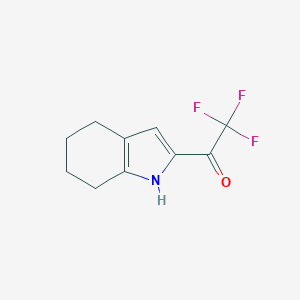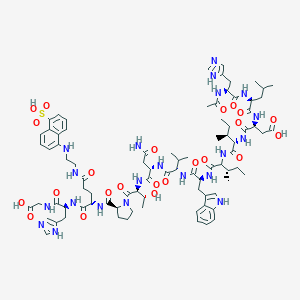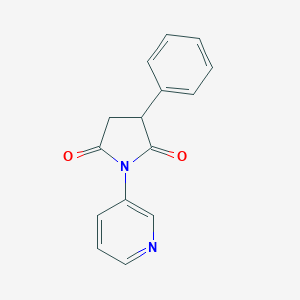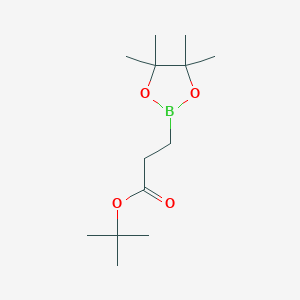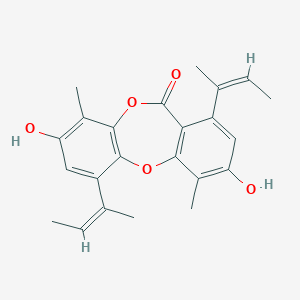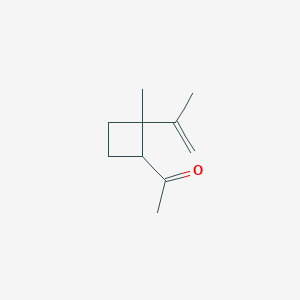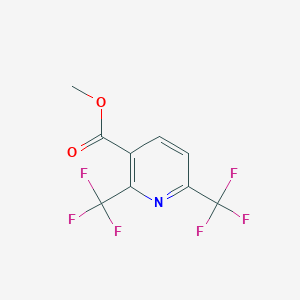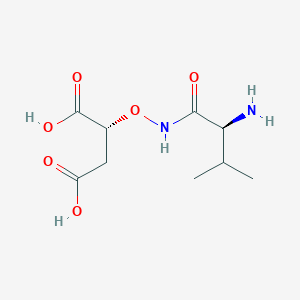
Malioxamycin
説明
Synthesis Analysis
The structure of malioxamycin has been determined by NMR and mass spectra to possess a hydroxamic acid bond between L-valine and D-malic acid . This structure was confirmed by total synthesis of the antibiotic with ®-aminooxysuccinic acid and the active ester of L-valine .Molecular Structure Analysis
This compound has a molecular formula of C9H16N2O6 . The structure of this compound has been determined by NMR and mass spectra to possess a hydroxamic acid bond between L-valine and D-malic acid .Chemical Reactions Analysis
This compound is produced by Streptomyces lydicus . It is a water-soluble, amphoteric antibiotic with low molecular weight, having a valine and a malic acid moieties in its structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.23 g/mol . It is a water-soluble, amphoteric antibiotic . Other computed properties include an XLogP3-AA of -3.1, a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 7 .科学的研究の応用
Antibiotic Properties and Cellular Effects
Malioxamycin, a water-soluble and amphoteric antibiotic with a low molecular weight, is produced by Streptomyces lydicus. It contains valine and malic acid moieties in its structure, giving it unique chemical properties. This antibiotic inhibits the growth of certain Gram-negative bacteria by targeting peptidoglycan synthesis in the cell wall, leading to the production of spheroplasts from sensitive bacteria (Takeuchi et al., 1980). Additionally, the structure of this compound, featuring a hydroxamic acid bond between L-valine and D-malic acid, has been determined and confirmed through total synthesis (Takahashi et al., 1980).
Implications in Cellular Metabolism and Disease
Although not directly linked to this compound, research on the target of rapamycin (TOR), a master regulator of cell growth and metabolic state, provides insights into the broader field of antibiotics and their roles in cellular processes. Dysregulation of TOR contributes to various diseases, including diabetes, obesity, neurodegenerative disorders, and cancer, making pathways like TOR attractive therapeutic targets (Blenis, 2017). Additionally, the mammalian Target of Rapamycin (mTOR) is involved in pathways that control ribosome biogenesis and cell growth, providing a framework for understanding how antibiotics like this compound might influence such pathways (Dennis et al., 2001).
Broader Research Applications
The study of antibiotics like this compound indirectly contributes to our understanding of cellular growth and disease pathways. For instance, research on rapamycin, a macrolide antibiotic, illuminates the role of mTOR signaling in disease and aging, suggesting potential therapeutic applications for similar antibiotics (Saxton & Sabatini, 2017). Furthermore, the study of actinomycins, a class of antibiotics to which this compound is related, shows their antitumor effects and therapeutic use in cancer, highlighting the significance of antibiotics in oncology research (Hackmann, 1960).
作用機序
Target of Action
Malioxamycin primarily targets the peptidoglycan synthesis in the cell wall of bacteria . Peptidoglycan is a critical component of the bacterial cell wall that provides structural integrity. By targeting this process, this compound disrupts the cell wall formation, leading to bacterial cell death.
Mode of Action
This compound interacts with the enzymes involved in peptidoglycan synthesis, inhibiting their function . This inhibition disrupts the formation of the bacterial cell wall, leading to structural instability and eventual cell death.
Biochemical Pathways
The affected pathway is the peptidoglycan synthesis pathway . When this compound inhibits this pathway, it prevents the formation of a complete and stable bacterial cell wall. The downstream effect of this inhibition is the formation of spheroplasts, which are bacterial cells without a stable cell wall .
Pharmacokinetics
As a water-soluble compound , it can be inferred that this compound may have good bioavailability and could be distributed throughout the body effectively.
Result of Action
The primary result of this compound’s action is the formation of spheroplasts from sensitive bacteria . Spheroplasts are bacterial cells that have lost their rigid cell wall, leading to a spherical shape. Without a stable cell wall, these spheroplasts are vulnerable and can easily lyse or burst, leading to bacterial cell death.
生化学分析
Biochemical Properties
Malioxamycin interacts with the peptidoglycan synthesis pathway in the bacterial cell wall . This interaction disrupts the normal function of the cell wall, leading to the formation of spheroplasts . Spheroplasts are cells that have lost their rigid cell wall, causing them to assume a spherical shape .
Cellular Effects
This compound exerts its effects on various types of cells, particularly Gram-negative bacteria. It inhibits their growth by acting on the peptidoglycan synthesis in the cell wall . This action leads to the production of spheroplasts from those sensitive bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of peptidoglycan synthesis in the bacterial cell wall . This disruption in the cell wall synthesis leads to the formation of spheroplasts, indicating a significant change at the molecular level .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptidoglycan synthesis in the bacterial cell wall
特性
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]oxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O6/c1-4(2)7(10)8(14)11-17-5(9(15)16)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRAPMNPUXYGT-VDTYLAMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NOC(CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NO[C@H](CC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993783 | |
| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73020-27-6 | |
| Record name | Malioxamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073020276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(2-Amino-1-hydroxy-3-methylbutylidene)amino]oxy}butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



